Lipophilicity-Shift-2-Methyl-vs-3-Methyl-Regioisomer
The 2-methyl substitution pattern on the benzoic acid core alters lipophilicity relative to the 3-methyl regioisomer. The target compound (2-methyl) has a computed XLogP3 of 2.0 [1], whereas the 3-methyl analog (CAS 1094630-91-7) registers a computed XLogP3 of 2.1 [2]. Although the difference is small (ΔXLogP3 = 0.1), the position of the methyl group influences the spatial orientation of the –NHSO₂CF₃ moiety and the carboxylic acid, which can affect both passive membrane permeability and the geometry of target binding.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 3-Methyl-4-trifluoromethanesulfonamidobenzoic acid (CAS 1094630-91-7): XLogP3 = 2.1 |
| Quantified Difference | ΔXLogP3 = 0.1 (target slightly less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2024.11.20 release |
Why This Matters
Even modest logP differences can shift a compound across critical thresholds for CNS penetration or solubility-limited absorption; the 2-methyl isomer provides a distinct physicochemical starting point for SAR exploration.
- [1] PubChem Compound Summary CID 61826270, 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid, computed XLogP3 = 2.0. View Source
- [2] PubChem Compound Summary CID 46708778, 3-Methyl-4-trifluoromethanesulfonamidobenzoic acid, computed XLogP3 = 2.1. View Source
